![molecular formula C20H26N4O B2752732 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189497-82-1](/img/structure/B2752732.png)
8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of bicyclic azabicyclooctanes and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is not fully understood. However, studies have shown that this compound acts as a potent inhibitor of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, and inhibition of this transporter leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been linked to the rewarding effects of drugs of abuse and is thought to play a role in addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to increase dopamine levels in the brain, which has been linked to the rewarding effects of drugs of abuse. Additionally, this compound has been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the brain. This decrease in glutamate release has been linked to the potential therapeutic effects of this compound in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane in lab experiments is its ease of synthesis. This compound is relatively easy and cost-effective to synthesize, making it an attractive option for scientific research. Additionally, this compound has shown promising results in various studies, making it a valuable tool for studying neurotransmitter release and addiction.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies.
Future Directions
There are several potential future directions for the use of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane in scientific research. One potential direction is the further study of the mechanism of action of this compound. Understanding the mechanism of action of this compound may lead to the development of new therapeutic agents for the treatment of addiction.
Another potential direction is the development of new imaging agents for PET imaging. This compound has shown promising results as an imaging agent for PET imaging, and further research in this area may lead to the development of new imaging agents for various diseases.
Conclusion:
In conclusion, this compound is a compound that has shown promising results in various studies. This compound has potential applications in scientific research, including as a tool for studying neurotransmitter release, as a potential therapeutic agent for the treatment of addiction, and as a potential imaging agent for PET imaging. While there are limitations to using this compound in lab experiments, the ease of synthesis and promising results make it a valuable tool for scientific research. Future research in this area may lead to the development of new therapeutic agents and imaging agents for various diseases.
Synthesis Methods
The synthesis of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction is also known as the click reaction and is widely used in organic chemistry for the synthesis of various compounds. The reaction involves the reaction of an azide and an alkyne to form a triazole ring. The synthesis of this compound is relatively easy and cost-effective, making it an attractive option for scientific research.
Scientific Research Applications
The potential applications of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane in scientific research are vast. This compound has shown promising results in various studies, including as a tool for studying neurotransmitter release, as a potential therapeutic agent for the treatment of addiction, and as a potential imaging agent for positron emission tomography (PET) imaging.
properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-20(2,3)15-6-4-14(5-7-15)19(25)24-16-8-9-17(24)13-18(12-16)23-11-10-21-22-23/h4-7,10-11,16-18H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWQSCVVJDISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


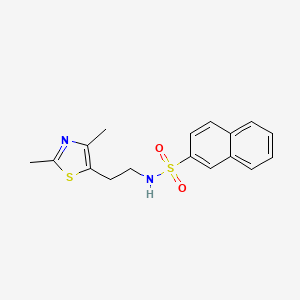
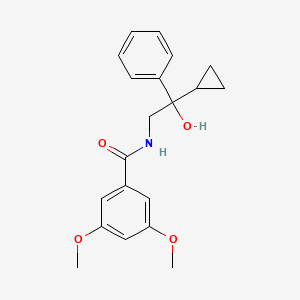
![2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2752655.png)
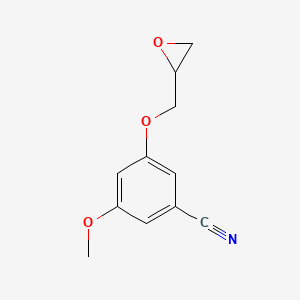
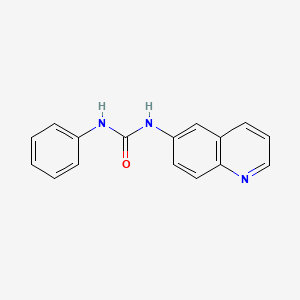
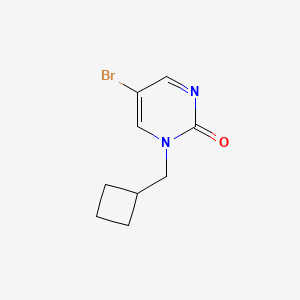
![N-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2752664.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2752665.png)

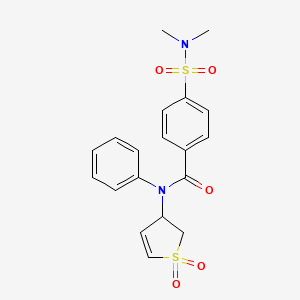
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B2752670.png)
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2752671.png)
![(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol](/img/structure/B2752672.png)